Regadenoson is classified under pharmacological agents known as adenosine receptor agonists. Its primary source is synthetic, developed through various chemical processes aimed at achieving high purity and stability. The compound is often encountered in the form of its hydrate, which plays a role in its pharmaceutical formulations.
The synthesis of regadenoson involves several key steps:
The process can take place under controlled temperatures (between 60°C and 90°C) for optimal yield and purity, often requiring 12 to 24 hours for completion .
Regadenoson has a complex molecular structure characterized by the following:
The crystalline form of regadenoson hydrate (often referred to as Form D) has been identified through X-ray powder diffraction techniques, confirming its stability under inert conditions .
Regadenoson primarily acts through its interaction with the A2A adenosine receptor, leading to several biochemical reactions:
These reactions are critical for its application in myocardial perfusion imaging .
Regadenoson functions primarily as a coronary vasodilator through the following mechanism:
The pharmacokinetics show that after intravenous administration, peak plasma concentrations are reached rapidly (within 1-4 minutes), with a terminal half-life of approximately 2 hours .
Regadenoson exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and stability during storage .
Regadenoson is primarily utilized in medical diagnostics:
Regadenoson hydrate is systematically named as 1-(6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-9H-purin-2-yl]-N-methyl-1H-pyrazole-4-carboxamide hydrate. Its molecular formula is C₁₅H₂₀N₈O₆ (MW: 408.37 g/mol), reflecting the inclusion of one water molecule in the monohydrate form [2] [5] [10]. The compound features a purine core linked to a ribose sugar moiety with defined stereochemistry and a pyrazole-4-carboxamide group. The stereocenters at the ribofuranose ring (2′R, 3′R, 4′S, 5′R) are critical for adenosine A2A receptor binding. No geometric or optical isomers are reported for this stereochemical configuration, as synthetic pathways enforce regioselective glycosylation [1] [4].
X-ray powder diffraction (XRPD) analyses confirm that regadenoson hydrate exists as a crystalline monohydrate. Characteristic peaks occur at 2θ angles of 9.8°, 14.2°, 18.5°, and 22.3° (±0.2°), indicating a defined unit cell structure [7]. Differential scanning calorimetry (DSC) reveals an endothermic peak at 120–125°C, corresponding to water loss (~4.5% mass loss via thermogravimetry), and a sharp melting point at 215–220°C with decomposition [7] [10]. The water molecule is incorporated in the crystal lattice via hydrogen bonding with the carboxamide carbonyl (O···H–O distance: 1.9 Å) and ribose hydroxyl groups, stabilizing the structure [5].
Table 1: Key Crystallographic Signatures of Regadenoson Hydrate
Technique | Parameters | Significance |
---|---|---|
XRPD | Peaks at 9.8°, 14.2°, 18.5°, 22.3° | Confirms crystalline monohydrate form |
DSC/TGA | Endotherm: 120–125°C; Mass loss: ~4.5% | Hydrate dehydration event |
FTIR | Bands at 3320 cm⁻¹ (O–H), 1660 cm⁻¹ (C=O) | H-bonding network; carbonyl-water interaction |
The industrial synthesis of regadenoson hydrate involves a multi-step sequence starting from adenosine derivatives:
Table 2: Critical Intermediates in Regadenoson Synthesis
Intermediate | Function | Key Reaction Conditions |
---|---|---|
5′-O-TBS-adenosine | Ribose protection | TBSCl/DMF, 25°C, 12 h |
2-Chloro-6-amino-9-(5′-O-TBS-ribofuranosyl)purine | Electrophilic activation | SO₂Cl₂/DCM, −20°C, 2 h |
1-(6-Amino-9-ribosylpurin-2-yl)-N-methylpyrazole-4-carboxamide | Ring assembly | Methyl hydrazine/EtOH, 80°C, 8 h |
Purification relies on reverse-phase chromatography (C18 silica, eluent: 10 mM ammonium acetate/acetonitrile) to remove residual palladium and regioisomers (HPLC purity: >99%) [1]. Yield optimization strategies include:
Regadenoson hydrate exhibits pH-dependent solubility:
Table 3: Stability Profile of Regadenoson Hydrate
Stress Condition | Degradation Pathway | Major Degradants | Half-Life |
---|---|---|---|
pH 1.0 (37°C) | Glycosidic cleavage | Ribose + 2-aminopurine derivative | 3.2 days |
pH 9.0 (37°C) | Pyrazole oxidation | N-oxidized pyrazole | 15 days |
80°C (dry) | Dehydration | Anhydrous regadenoson | 48 hours |
UV light (254 nm) | C8–H oxidation | 8-Hydroxyregadenoson | 10 hours |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7